molecular formula C20H9ClFN5O B2538073 2-Amino-6-[4-(4-chloro-3-fluorophenoxy)phenyl]-3,4,5-pyridinetricarbonitrile CAS No. 478081-44-6

2-Amino-6-[4-(4-chloro-3-fluorophenoxy)phenyl]-3,4,5-pyridinetricarbonitrile

Cat. No.: B2538073
CAS No.: 478081-44-6
M. Wt: 389.77
InChI Key: UBXJRKJEALPURY-UHFFFAOYSA-N
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Description

2-Amino-6-[4-(4-chloro-3-fluorophenoxy)phenyl]-3,4,5-pyridinetricarbonitrile (CAS: 478081-44-6) is a cyanopyridine derivative characterized by a pyridine core substituted with three cyano groups, an amino group, and a phenoxy moiety bearing 4-chloro-3-fluoro substituents . Its molecular formula is C₂₀H₉ClFN₅O, with a molecular weight of 389.78 g/mol .

Properties

IUPAC Name

2-amino-6-[4-(4-chloro-3-fluorophenoxy)phenyl]pyridine-3,4,5-tricarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H9ClFN5O/c21-17-6-5-13(7-18(17)22)28-12-3-1-11(2-4-12)19-15(9-24)14(8-23)16(10-25)20(26)27-19/h1-7H,(H2,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXJRKJEALPURY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(C(=C2C#N)C#N)C#N)N)OC3=CC(=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H9ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-[4-(4-chloro-3-fluorophenoxy)phenyl]-3,4,5-pyridinetricarbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. For instance, the synthesis might involve the following steps:

    Formation of the Phenoxy Intermediate: Reacting 4-chloro-3-fluorophenol with a suitable halogenated phenyl compound under basic conditions to form the phenoxy intermediate.

    Cyclization: The phenoxy intermediate is then reacted with a suitable nitrile compound under acidic or basic conditions to form the pyridine ring.

    Amination: Introduction of the amino group at the 2-position of the pyridine ring using an amination reagent such as ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-[4-(4-chloro-3-fluorophenoxy)phenyl]-3,4,5-pyridinetricarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced back to the amino group.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential pharmacological activities:

  • Anticonvulsant Activity : Research indicates that compounds structurally similar to 2-Amino-6-[4-(4-chloro-3-fluorophenoxy)phenyl]-3,4,5-pyridinetricarbonitrile exhibit significant anticonvulsant properties in various models, suggesting a possible therapeutic application in epilepsy treatment .

Cancer Research

Studies have explored the compound's interaction with specific biological targets such as enzymes or receptors involved in cancer pathways:

  • MDM2 Inhibition : Similar compounds have shown high affinity for MDM2, a critical regulator of the p53 tumor suppressor pathway. This suggests that derivatives of the compound may serve as potential anticancer agents .

Material Science Applications

The unique structural features of 2-Amino-6-[4-(4-chloro-3-fluorophenoxy)phenyl]-3,4,5-pyridinetricarbonitrile also make it suitable for applications in material science:

  • Polymeric Materials : The functional groups allow for incorporation into polymer matrices, potentially enhancing mechanical properties or imparting specific functionalities such as conductivity or reactivity.

Case Study 1: Anticonvulsant Activity

A study synthesized several derivatives based on the core structure of 2-Amino-6-[4-(4-chloro-3-fluorophenoxy)phenyl]-3,4,5-pyridinetricarbonitrile and evaluated their anticonvulsant activity using the pentylenetetrazol (PTZ) model. The results demonstrated that certain derivatives exhibited considerable efficacy compared to standard anticonvulsants .

Case Study 2: MDM2 Inhibition

Another research effort focused on the development of MDM2 inhibitors derived from similar chemical frameworks. These studies revealed that specific modifications to the pyridine ring significantly enhanced binding affinity and cellular activity against cancer cell lines .

Mechanism of Action

The mechanism of action of 2-Amino-6-[4-(4-chloro-3-fluorophenoxy)phenyl]-3,4,5-pyridinetricarbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 2-amino-3,4,5-pyridinetricarbonitrile derivatives, which differ primarily in the substituents on the phenyl/phenoxy group. Below is a detailed comparison with three closely related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituent
Target Compound C₂₀H₉ClFN₅O 389.78 478081-44-6 4-Chloro-3-fluorophenoxy
2-Amino-6-(4-bromophenyl)-3,4,5-pyridinetricarbonitrile C₁₄H₆BrN₅ 324.15 478068-14-3 4-Bromophenyl
2-Amino-6-(4-chlorophenyl)-3,4,5-pyridinetricarbonitrile C₁₄H₆ClN₅ 279.69 75232-09-6 4-Chlorophenyl
2-Amino-6-[4-(trifluoromethyl)phenyl]-3,4,5-pyridinetricarbonitrile C₁₅H₆F₃N₅ 313.24 478068-16-5 4-Trifluoromethylphenyl

Key Differences and Implications:

Substituent Electronic Effects: The 4-chloro-3-fluorophenoxy group in the target compound introduces both inductive (-I) and resonance (-R) effects due to chlorine and fluorine. This contrasts with the purely -I effects of bromine (4-bromophenyl) or trifluoromethyl (4-CF₃-phenyl) groups .

Lipophilicity and Solubility: The bromophenyl analog (C₁₄H₆BrN₅) has higher lipophilicity (logP ≈ 3.2 estimated) due to bromine’s large hydrophobic volume, whereas the chlorophenyl derivative (C₁₄H₆ClN₅) is slightly less lipophilic (logP ≈ 2.8). The target compound’s phenoxy group may reduce logP compared to direct aryl analogs, improving aqueous solubility .

Synthetic Accessibility: Bromophenyl and chlorophenyl analogs are synthesized via straightforward coupling reactions, whereas the target compound’s phenoxy group likely requires additional steps, such as nucleophilic aromatic substitution or Ullmann-type couplings .

Research Findings and Functional Insights

  • Antimicrobial Potential: Analogous cyanopyridine derivatives (e.g., triazine-linked compounds 7a-7h) exhibit moderate antimicrobial activity against E. coli and S. aureus, with MIC values ranging from 32–64 µg/mL . The target compound’s electron-deficient pyridine core may enhance interactions with microbial enzymes.

Biological Activity

2-Amino-6-[4-(4-chloro-3-fluorophenoxy)phenyl]-3,4,5-pyridinetricarbonitrile (CAS Number: 478081-44-6) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C20H9ClFN5O
  • Molecular Weight: 389.77 g/mol
  • Physical State: Solid
  • Boiling Point: Approximately 630.6 °C (predicted)
  • Density: 1.52 g/cm³ (predicted)

Anticancer Properties

Research indicates that 2-amino derivatives often exhibit significant anticancer activity. This compound has been studied for its effects on various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

  • Mechanism of Action:
    • The compound appears to interfere with key signaling pathways involved in cancer cell survival and proliferation. It may inhibit the activity of certain kinases or transcription factors that are crucial for tumor growth.
  • Case Study:
    • A study published in a peer-reviewed journal demonstrated that treatment with this compound led to a reduction in tumor size in xenograft models of breast cancer. The study reported a decrease in Ki-67 expression, a marker for cell proliferation, indicating the compound's effectiveness in slowing down tumor growth.

Neuroprotective Effects

There is emerging evidence that 2-amino derivatives can exhibit neuroprotective properties.

  • Mechanism of Action:
    • The compound may act as an antioxidant, reducing oxidative stress in neuronal cells. Additionally, it might modulate neurotransmitter levels, providing protective effects against neurodegenerative diseases.
  • Case Study:
    • In vitro studies using neuronal cell lines showed that treatment with the compound reduced markers of oxidative stress and apoptosis under conditions mimicking neurodegeneration.

Pharmacological Profile

Activity TypeObserved EffectsReferences
AnticancerInhibition of tumor growth, apoptosis induction
NeuroprotectionReduction of oxidative stress, protection against apoptosis

Toxicology and Safety

Preliminary toxicological assessments indicate that while the compound exhibits potent biological activity, it also has associated risks. Studies have identified potential cytotoxic effects at high concentrations, necessitating careful dose optimization in therapeutic applications.

Q & A

What synthetic methodologies are reported for the preparation of 2-Amino-6-[4-(4-chloro-3-fluorophenoxy)phenyl]-3,4,5-pyridinetricarbonitrile, and how can reaction conditions be optimized?

Answer: The compound is synthesized via multi-step protocols involving condensation reactions. For example, analogous pyridine-carbonitrile derivatives are prepared using reflux conditions with ethanol/piperidine catalysts and subsequent recrystallization (e.g., methanol) to isolate products . Optimization involves adjusting reaction time, temperature, and stoichiometric ratios of intermediates. Catalyst screening (e.g., piperidine vs. other bases) can enhance yield and regioselectivity. Multi-step synthetic routes, as described for structurally related compounds, often require careful purification between steps to avoid cross-contamination .

How is X-ray crystallography employed to confirm the molecular structure and crystal packing of this compound?

Answer: Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural confirmation. Parameters such as R-factor (e.g., 0.047) and mean C–C bond length deviations (e.g., 0.002 Å) validate accuracy . For related compounds, SCXRD reveals dihedral angles between aromatic rings and hydrogen-bonding networks (e.g., N–H···N interactions), which influence crystal packing and stability . Data-to-parameter ratios >13:1 ensure reliability in structural assignments .

What analytical techniques are critical for ensuring the purity and structural integrity of this compound during synthesis?

Answer: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential. HPLC monitors purity (>95% is typical for intermediates), while ¹H/¹³C NMR confirms regiochemistry and functional group integrity (e.g., amine, nitrile, and fluorophenoxy groups) . Mass spectrometry (MS) validates molecular weight, and melting point analysis detects impurities. Recrystallization protocols (e.g., using methanol/water) further enhance purity .

In studies reporting contradictory biological activity data, what analytical approaches can resolve such discrepancies?

Answer: Reproducibility studies under standardized assay conditions (e.g., MIC values in antimycobacterial tests) are crucial . Contradictions may arise from variations in substituent positions or impurities. For example, in benzo[g]quinoxaline derivatives, 4-N(CH₃)₂ substitution significantly enhances activity compared to 4-CH₃, highlighting the need for precise structural control . Cross-validating results with orthogonal assays (e.g., enzymatic vs. cell-based) and controlling solvent/batch variability can resolve discrepancies .

How can structure-activity relationship (SAR) studies be designed to enhance the antimycobacterial efficacy of this compound?

Answer: Systematic substitution at the phenyl and pyridine rings is key. For example, introducing electron-donating groups (e.g., -N(CH₃)₂) at the 4-position of the phenyl ring enhances antimycobacterial activity, while electron-withdrawing groups (e.g., -CF₃) may reduce efficacy . Bioisosteric replacement (e.g., replacing chlorine with fluorine) can optimize pharmacokinetics. Testing against Mycobacterium tuberculosis H37Rv strains using the L.J. Slope method provides standardized activity data .

What are the recommended protocols for the safe handling and long-term storage of this compound to prevent degradation?

Answer: Store in airtight, light-resistant containers at –20°C to minimize hydrolysis of the nitrile group. Safety data sheets (SDS) recommend avoiding heat sources and moisture . Handling requires PPE (gloves, goggles) due to potential irritancy. Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life, with HPLC monitoring degradation products .

How can regioselectivity challenges in multi-step syntheses of this compound be addressed?

Answer: Regioselectivity in condensation reactions is controlled by steric and electronic factors. For example, using bulky catalysts (e.g., piperidine) directs nucleophilic attack to less hindered positions . Computational tools (DFT) predict transition-state energies to optimize reaction pathways. Intermediate characterization via IR spectroscopy tracks functional group transformations (e.g., amine vs. nitrile reactivity) .

What spectroscopic techniques are most effective for characterizing intermediate products during synthesis?

Answer: ¹H/¹³C NMR identifies regiochemical outcomes (e.g., para vs. meta substitution on phenyl rings). Infrared (IR) spectroscopy confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹). High-resolution MS (HRMS) verifies molecular formulas, while 2D NMR (e.g., COSY, HSQC) resolves complex coupling patterns in polycyclic intermediates .

How do solvent polarity and reaction temperature influence the yield of this compound?

Answer: Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while ethanol/water mixtures improve recrystallization efficiency . Elevated temperatures (70–80°C) accelerate condensation but may promote side reactions. Kinetic studies under varying temperatures (25–100°C) identify optimal conditions, with yield monitored gravimetrically .

What strategies mitigate toxicity risks associated with this compound during in vitro assays?

Answer: Cytotoxicity screening (e.g., MTT assay on mammalian cells) identifies safe concentration ranges. Structural modifications (e.g., reducing lipophilicity via -OH substitution) decrease membrane permeability and toxicity. SDS guidelines (e.g., P201, P210) outline hazard mitigation, including fume hood use and waste neutralization protocols .

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